![molecular formula C16H20N4O3 B3073558 3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018052-62-4](/img/structure/B3073558.png)

3-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Overview

Description

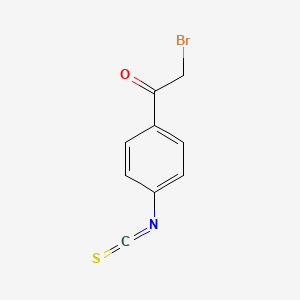

The compound is a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocycle that is often used as a core structure in medicinal chemistry due to its wide range of biological activities . The compound also contains a carboxylic acid group, which is a common functional group in bioactive molecules and drugs .

Molecular Structure Analysis

The compound contains a pyrazolo[3,4-b]pyridine core, which is a fused ring system containing two nitrogen atoms. It also has a carboxylic acid group attached to the pyridine ring .Chemical Reactions Analysis

Carboxylic acids, like the one present in this compound, can undergo a variety of reactions. They can react with Thionyl Chloride (SOCl2) to form acid chlorides . They can also react with alcohols to form esters, and with amines to form amides .Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine has demonstrated significant versatility in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This chemical scaffold is found in numerous patents for kinase inhibition, originating from a variety of companies and universities. It is especially effective in forming hydrogen bond donor–acceptor pairs common among kinase inhibitors at the hinge region of the kinase. Pyrazolo[3,4-b]pyridine's structure allows it to achieve multiple kinase binding modes, making it a key scaffold in kinase inhibitor design. Its potential advantages include intellectual property positioning, activity, physical properties, and synthetic flexibility (Steve Wenglowsky, 2013).

Chemistry and Synthesis of Heterocycles

The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives highlights the value of pyrazolo-related compounds as building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles and thiazoles. This demonstrates the significance of pyrazolo-related structures in the synthesis of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors (M. A. Gomaa & H. Ali, 2020).

Betalains: Chemistry and Biochemistry

While not directly related to the specific chemical mentioned, research into plant betalains, which consist of betalamic acid and its derivatives, provides insight into the chemistry and potential applications of structurally complex organic molecules. This work underlines the importance of understanding the synthesis pathways, stability, and functional applications of organic compounds in both the pharmaceutical and food industries (M. Khan & P. Giridhar, 2015).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolopyrimidines are structurally similar to purines and have been investigated for their therapeutic significance in various disease conditions. Their bioactivity as adenosine antagonists opened avenues for medicinal applications, emphasizing their significance in central nervous system, cardiovascular, cancer, and inflammatory treatments. This review underscores the synthesis, medicinal aspects, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines (M. Chauhan & Raj Kumar, 2013).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound has a good balance of hydrophilic and lipophilic properties, suggesting it may have good bioavailability . .

Result of Action

The compound has shown potent cytotoxic activities against various cancer cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could be effective in inhibiting the growth of these cancer cells .

properties

IUPAC Name |

3-cyclopropyl-6-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-8(2)17-12(21)7-20-15-13(14(19-20)10-4-5-10)11(16(22)23)6-9(3)18-15/h6,8,10H,4-5,7H2,1-3H3,(H,17,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLMGDLQFBPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C)C3CC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3073489.png)

![3-Phenyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073495.png)

![2-(3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073498.png)

![[1-(2,2-difluoroethyl)-4-(difluoromethyl)-3-methyl-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B3073503.png)

![3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073514.png)

![3-(5-Cyclopropyl-7-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073520.png)

![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)

![2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073536.png)

![3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073543.png)

![3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073551.png)

![1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073567.png)

![3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073586.png)